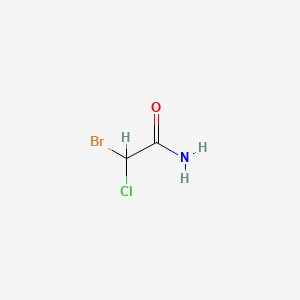

2-Bromo-2-chloroacetamide

説明

2-Bromo-2-chloroacetamide is a halogenated compound that is structurally related to various other haloacetamides and haloacetic acids. These compounds are often discussed in the context of environmental contaminants, particularly as byproducts of water disinfection processes. They have been detected in water, sediment, and soil samples and are known for their cytotoxicity and genotoxicity .

Synthesis Analysis

The synthesis of halogenated compounds related to this compound can involve various methods. For instance, N-Bromoacetamide has been used as a reagent in the synthesis of 1-bromo-2-amino-3-butene derivatives through a domino bromo-cyclization and elimination pathway . Similarly, enzymatic synthesis has been employed to create bromo- and chlorocarbazoles, which are structurally related to this compound, using chloroperoxidase from Caldariomyces fumago . These methods highlight the diverse synthetic pathways that can lead to the formation of bromo- and chloro-substituted compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques and theoretical calculations. For example, the FTIR and FT-Raman spectra of N-(4-bromophenyl)-2,2-dichloroacetamide have been analyzed, and the vibrational modes have been compared with theoretical wavenumbers obtained from DFT-B3LYP gradient calculations . The crystal structure of 2-chloroacetamide, a related compound, has been determined, revealing that the molecule exists as a hydrogen-bonded dimer in the crystal structure . These studies provide insights into the electronic and structural characteristics of halogenated acetamides.

Chemical Reactions Analysis

The reactivity of halogenated acetamides, including those related to this compound, can be inferred from studies on similar compounds. The kinetic and thermodynamic stability, as well as chemical reactivity descriptors, have been determined for N-(4-bromophenyl)-2,2-dichloroacetamide, indicating significant differences in electron density across the molecule . Additionally, the enzymatic synthesis of bromo- and chlorocarbazoles suggests that these compounds can undergo various substitution reactions, influenced by factors such as halide concentration .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be related to those of similar haloacetamides and haloacetic acids. These compounds are generally polar and exhibit strong electronegativity differences, leading to a polarized charge distribution . The detection and quantification of bromochloroacetamide in biological samples, such as mice urine, have been achieved using gas chromatography combined with salting-out assisted dispersive liquid-liquid microextraction, indicating the compound's amenability to analytical techniques . The presence of these compounds in environmental samples and their potential toxicity underscore the importance of monitoring and understanding their behavior in various matrices .

科学的研究の応用

Synthesis and Applications in Fungicides

2-Bromo-2-chloroacetamide (BCAcAm) is a compound of interest in the field of chemistry and materials science. A closely related compound, N-(4-Bromo-2-Methylphenyl)-2-Chloroacetamide (BMPCA), has been synthesized from 2-methylbenzenamine through chloroacetylization and bromination processes. This compound demonstrates substantial microbiocidal activity, making it a potential candidate for use in fungicides and coatings (Ren Yu-hong & Oai Joint, 2002).

Water Treatment and Analysis

BCAcAm and related haloacetamides are significant as water disinfection byproducts. They are formed during the chlorination process in water treatment. A study conducted on drinking water in Japan found BCAcAm as one of the most frequently detected haloacetamides, with concentrations varying based on the conditions of chlorination, such as time and pH. This research has implications for water quality monitoring and the management of water treatment processes (Kosaka, Ohkubo, & Akiba, 2016).

Antidepressant and Anticonvulsant Properties

In pharmaceutical research, derivatives of bromo- and chloroacetamides, such as 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamides, have been synthesized and evaluated for their antidepressant and anticonvulsant activities. These compounds have shown promising results in preclinical tests, indicating the potential of bromo- and chloroacetamide derivatives in developing new treatments for mental health conditions and neurological disorders (Xie et al., 2013).

Chemical Analysis and Method Development

In the field of analytical chemistry, methods have been developed for the rapid analysis of haloacetic acids, including chloro-, bromo-, and iodo-acetic acids, in water samples. This includes the development of high-performance ion chromatography-tandem mass spectrometry techniques, which are crucial for monitoring water quality and ensuring the safety of drinking water (Xue et al., 2016).

Impact on Proteomics

In proteomics, the effects of various alkylating agents, including 2-chloroacetamide, on peptide modification have been studied. While 2-chloroacetamide reduces off-target alkylation, it has been found to increase methionine oxidation in peptides, which can influence the results of proteomic analyses (Hains & Robinson, 2017).

Safety and Hazards

作用機序

Mode of Action

It is known that chloroacetamide herbicides, a class to which 2-bromo-2-chloroacetamide belongs, inhibit early seedling growth and cause similar injury symptoms in susceptible species . They are detoxified in plants by glutathione conjugation . It can be hypothesized that these similarities are due to the ability of the chloroacetamides to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .

Biochemical Pathways

Chloroacetamide herbicides are known to inhibit the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme a

Result of Action

It is known that chloroacetamide herbicides inhibit early seedling growth and cause similar injury symptoms in susceptible species

Action Environment

It is known that chloroacetamide herbicides are effective only as preemergence herbicides

特性

IUPAC Name |

2-bromo-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrClNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRKWDWETUTQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617916 | |

| Record name | 2-Bromo-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62872-34-8 | |

| Record name | 2-Bromo-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

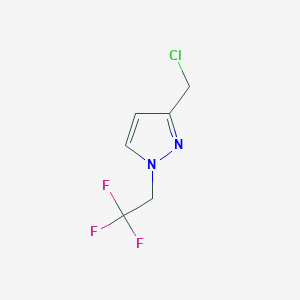

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

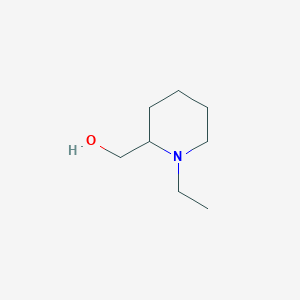

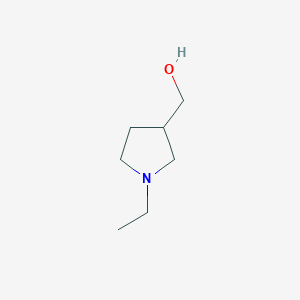

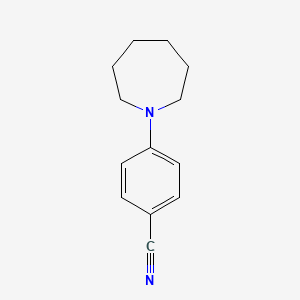

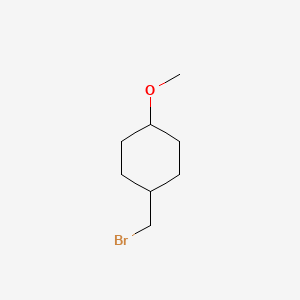

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromobenzo[D]oxazole](/img/structure/B1288781.png)